molecular formula C7H15FN2 B2383228 1-(2-Fluoroethyl)piperidin-4-amine CAS No. 947263-70-9

1-(2-Fluoroethyl)piperidin-4-amine

Cat. No. B2383228
CAS RN: 947263-70-9
M. Wt: 146.209
InChI Key: ZIINOCJZDVAKLR-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)piperidin-4-amine, also known as 4-Fluoroethylpiperidine (4-FE), is a heterocyclic amine that has been used in the synthesis of various compounds. It is a versatile building block for the preparation of compounds with diverse biological activities, including analgesic, anticonvulsant, and anti-inflammatory activities. 4-FE has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s and Parkinson’s diseases.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as crucial building blocks in drug development. Their structural versatility allows for the creation of diverse pharmaceutical compounds. Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. The fluoroethyl-substituted piperidine moiety can be strategically incorporated into drug candidates to enhance their pharmacological properties .

Mechanism of Action

Target of Action

The primary targets of 1-(2-Fluoroethyl)piperidin-4-amine are currently unknown. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets

Mode of Action

As a piperidine derivative, it may interact with its targets through a variety of mechanisms, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific interactions and resulting changes depend on the nature of the target.

Biochemical Pathways

Piperidine derivatives have been associated with a wide range of biological activities , suggesting that they may affect multiple pathways

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) ranges from 0.0 (iLOGP) to 2.02 (WLOGP), indicating variable lipid solubility . These properties may impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 1-(2-Fluoroethyl)piperidin-4-amine’s action are currently unknown. Given the wide range of biological activities associated with piperidine derivatives , the compound may have diverse effects at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Fluoroethyl)piperidin-4-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and interaction with its targets. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name

1-(2-fluoroethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2/c8-3-6-10-4-1-7(9)2-5-10/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIINOCJZDVAKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoroethyl)piperidin-4-amine

Synthesis routes and methods

Procedure details

A mixture of piperidin-4-yl-carbamic acid tert-butyl ester (2.00 g, 10.00 mmol), bromofluoroethane (1.5 g, 12.00 mmol) and potassium carbonate (2.80 g, 20.00 mmol) in acetonitrile (50 mL) was heated at 80° C. for 20 h. Cooled, diluted with ethyl acetate, washed with water, brine, dried over sodium sulfate and concentrated. The residue was dissolved in DCM (10 mL) and 4N HCl/dioxane (12 mL, 50.00 mmol) was added and the suspension was stirred for 20 h at ambient temperature. The solid was collected by filtration, washed well with ethyl acetate and dried in a vacuum oven to afford 1-(2-fluoro-ethyl)-piperidin-4-ylamine.HCl salt (1.70 g, 93%): 1H NMR (400 MHz, DMSO) δ 8.43 (s, 3H), 5.02-4.90 (m, 1H), 4.89-4.77 (m, 1H), 3.56-3.50 (m, 2H), 3.46 (d, J=3.7 Hz, 1H), 3.38 (d, J=3.8 Hz, 1H), 3.26 (d, J=4.9 Hz, 1H), 3.18-3.02 (m, 2H), 2.20-2.09 (m, 2H), 2.07-1.89 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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